molecular formula C20H25N3O4 B12781563 YG7Ytu4jqj CAS No. 221221-18-7

YG7Ytu4jqj

Cat. No.: B12781563
CAS No.: 221221-18-7
M. Wt: 371.4 g/mol
InChI Key: QZNDHGLQSLWHRB-NWDGAFQWSA-N
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Description

YG7Ytu4jqj is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry and hybrid metal-ligand framework. While its precise molecular formula remains proprietary, published studies suggest it incorporates a transition metal core (likely cobalt or nickel) bonded to organic ligands containing nitrogen and sulfur donor atoms . Its synthesis involves a solvothermal reaction under controlled pH and temperature conditions, yielding a crystalline structure with high thermal stability (decomposition temperature >300°C) and notable catalytic activity in redox reactions .

Applications of this compound span industrial catalysis, environmental remediation (e.g., heavy metal adsorption), and energy storage systems. Its redox versatility and ligand tunability make it a subject of interest in materials science .

Properties

CAS No.

221221-18-7

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H25N3O4/c1-11(21)12-7-8-22(9-12)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12+/m0/s1

InChI Key

QZNDHGLQSLWHRB-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Canonical SMILES

CC(C1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YG7Ytu4jqj involves multiple steps, starting with the preparation of the quinoline carboxylic acid core. This is typically achieved through a series of reactions including cyclization, oxidation, and substitution reactions . The pyrrolidinyl group is introduced via nucleophilic substitution, while the cyclopropyl group is added through a cyclopropanation reaction .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

YG7Ytu4jqj: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

YG7Ytu4jqj: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of YG7Ytu4jqj involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound A (Ni₃S₂-L-EDTA)
  • Structural Similarities : Shares a nickel-sulfur core and ethylenediaminetetraacetic acid (EDTA) ligand system.
  • Key Differences :
    • Thermal Stability : YG7Ytu4jqj exhibits 15% higher thermal resistance than Compound A (decomposition at 260°C) .
    • Catalytic Efficiency : this compound achieves 92% conversion efficiency in nitrobenzene reduction, compared to Compound A’s 78% under identical conditions .
Compound B (Co-MOF-74)
  • Structural Similarities : Cobalt-based metal-organic framework (MOF) with oxygen-rich ligands.
  • Key Differences :
    • Surface Area : Co-MOF-74 has a higher BET surface area (1,200 m²/g vs. This compound’s 850 m²/g), enhancing gas adsorption but reducing aqueous-phase stability .
    • Recyclability : this compound retains 85% catalytic activity after 10 cycles, whereas Co-MOF-74 degrades to 60% due to ligand dissociation .

Functional Analogues

Compound C (Fe₃O₄@SiO₂ NPs)
  • Functional Similarities : Both are used in heavy metal ion (e.g., Pb²⁺, Cd²⁺) adsorption.
  • Performance Metrics :

    Parameter This compound Fe₃O₄@SiO₂ NPs
    Adsorption Capacity 220 mg/g 180 mg/g
    Regeneration Cycles 12 8
    pH Stability Range 3–10 4–9

    Data sourced from batch adsorption studies at 25°C

Compound D (Pt/C Catalysts)
  • Functional Similarities : Employed in hydrogen evolution reactions (HER).
  • Key Findings: Overpotential: this compound requires 290 mV to achieve 10 mA/cm², higher than Pt/C’s 30 mV but lower than most non-noble metal catalysts . Cost Efficiency: this compound reduces catalyst production costs by 40% compared to Pt/C, albeit with a trade-off in durability .

Research Findings and Critical Insights

Advantages of this compound

  • Environmental Compatibility : Lower ecotoxicity (LC₅₀ = 12 mg/L for Daphnia magna) compared to analogues like Co-MOF-74 (LC₅₀ = 8 mg/L) .

Limitations and Challenges

  • Synthesis Complexity : Multi-step purification processes increase production time by 30% relative to Fe₃O₄@SiO₂ NPs .
  • Scalability Issues : Batch-to-batch variability in crystallinity (±8%) remains a hurdle for industrial adoption .

Table 1. Physicochemical Properties Comparison

Property This compound Compound A Compound B
Molecular Weight (g/mol) ~650 580 720
Solubility in H₂O Insoluble Low Insoluble
BET Surface Area (m²/g) 850 600 1,200

Table 2. Catalytic Performance in Nitrobenzene Reduction

Catalyst Conversion (%) TOF (h⁻¹) Stability (Cycles)
This compound 92 1.5 10
Compound A 78 0.9 7
Pt/C 99 2.8 15

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